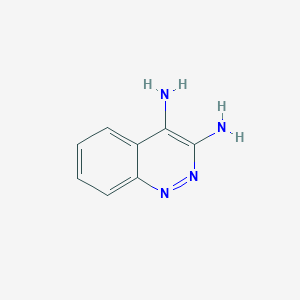

Cinnoline-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

cinnoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLXSTQDZKOOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493043 | |

| Record name | Cinnoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64803-94-7 | |

| Record name | Cinnoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of Cinnoline 3,4 Diamine

Detailed Mechanistic Pathways of Cinnoline (B1195905) Formation

The formation of the cinnoline ring system can be achieved through several distinct synthetic routes, each characterized by its unique mechanistic pathway. These methods include intramolecular redox reactions, condensation and isomerization processes, cycloadditions, and radical-mediated cyclizations.

A notable transition-metal-free approach to cinnoline synthesis involves an intramolecular redox cyclization. rsc.orgnih.govrsc.orgresearchgate.netnih.gov This process typically starts from substrates like 2-nitrobenzyl alcohol. rsc.orgnih.govnih.gov The initial and key step is the deprotonation of the alcohol in the presence of a base, which triggers an intramolecular redox event to generate a 2-nitrosobenzaldehyde intermediate in situ. nih.govrsc.org This transformation is a pivotal part of the reaction cascade, setting the stage for the subsequent cyclization and formation of the heterocyclic ring. nih.gov Another pathway involves the partial reduction of 2,2'-dinitrobiphenyls, which is believed to proceed via a single-electron transfer (SET) mechanism to yield hydroxyamino and nitroso groups that subsequently cyclize. nih.govresearchgate.net

Following the formation of the 2-nitrosobenzaldehyde intermediate from the intramolecular redox reaction, the mechanistic sequence continues with a condensation step. nih.govresearchgate.net The aldehyde reacts with a primary amine, such as benzylamine, eliminating a molecule of water to form an (E)-2-(benzyldiazenyl)benzaldehyde intermediate, also known as an ortho-azo intermediate. nih.govrsc.org This intermediate then undergoes an isomerization to form a more stable hydrazone, specifically (E)-2-(2-benzylidenehydrazineyl) benzaldehyde. rsc.orgnih.gov The formation of this hydrazone is a critical step, as it possesses the necessary conformation for the subsequent intramolecular cyclization. nih.gov The final steps involve this intramolecular cyclization followed by an aromatization reaction, which also eliminates a water molecule, to yield the final cinnoline product. rsc.orgrsc.org

The [4+2] cycloaddition, particularly the Azo-Povarov reaction, represents a powerful and atom-economical method for constructing the cinnoline framework. nih.gov In this reaction, N-carbonyl aryldiazenes function as 4π-electron donors, reacting with a dienophile. nih.govfigshare.com One of the first examples of this reaction involved the Sc(OTf)₃-catalyzed [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to produce a range of cinnoline derivatives in moderate to good yields. nih.gov

Significant progress has also been made in developing catalyst-free versions of this reaction. A microwave-assisted, uncatalyzed Azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) has been developed, yielding fused cinnoline derivatives. rsc.orgrsc.orgchemrxiv.org The trans-stereochemistry observed in the products strongly supports a concerted [4+2] mechanism for this uncatalyzed variant. chemrxiv.org

| Entry | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | ZnCl₂ | Chloroform (B151607) | Room Temp | 49 |

| 2 | Ag(OTf) | Chloroform | Room Temp | 9 |

| 3 | Sc(OTf)₃ | Chloroform | Room Temp | Good to Moderate |

| 4 | None (Microwave) | - | 86 °C | 89 |

Radical pathways provide another avenue for cinnoline synthesis. The cyclization of 2,2'-dinitrobiphenyl (B165474) to form benzo[c]cinnoline (B3424390) is believed to occur via a radical mechanism involving a nitroso radical anion. nih.gov Similarly, the formation of N-oxides as intermediates in some syntheses can proceed through a radical chain mechanism. Electron-withdrawing substituents, such as chlorine, can accelerate cyclization steps by stabilizing radical intermediates.

Flash vacuum pyrolysis (FVP) of certain cinnoline precursors at high temperatures generates diradical intermediates through the elimination of N₂, which then undergo intramolecular cyclization to form new heterocyclic systems. chim.it Furthermore, modern electrochemical methods have been developed for the synthesis of cinnolines, which proceed through a cascade of radical cyclization and migration steps. acs.org

The reactivity of the pre-formed cinnoline ring is characterized by its susceptibility to both nucleophilic and electrophilic attack, influenced by the electron distribution within the heterocyclic system. The cinnoline ring is generally considered electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This is particularly true at positions activated by good leaving groups, such as halogens. For instance, halo- and hydroxy- groups at positions 3 or 4, often resulting from primary synthesis routes, are frequently exchanged for other functionalities via nucleophilic substitution. thieme-connect.de

Conversely, the ring can also undergo electrophilic substitution. The introduction of a bromine atom at the 6-position is achievable through electrophilic aromatic substitution. ontosight.ai The presence of existing substituents heavily influences the regioselectivity of these reactions. An electron-withdrawing substituent like chlorine can enhance electrophilic substitution at adjacent positions while deactivating the ring as a whole toward nucleophilic attack.

Role of Key Reaction Intermediates

The successful formation of the cinnoline ring system is highly dependent on the generation and subsequent reaction of several key intermediates. The specific intermediates involved are dictated by the chosen synthetic pathway.

2-Nitrosobenzaldehyde: In transition-metal-free intramolecular redox cyclizations, 2-nitrosobenzaldehyde, generated in situ from 2-nitrobenzyl alcohol, is a crucial intermediate that undergoes condensation to advance the reaction cascade. rsc.orgnih.govresearchgate.net

Hydrazones: The isomerization of an initial azo intermediate into a hydrazone, such as (E)-2-(2-benzylidenehydrazineyl) benzaldehyde, is a pivotal step that correctly positions the molecule for the final intramolecular cyclization and aromatization. rsc.orgnih.govrsc.org

Nitroso Radical Anion: In syntheses starting from dinitro precursors like 2,2'-dinitrobiphenyl, the cyclization to form the central -N=N- bond is believed to proceed through a nitroso radical anion intermediate. nih.govresearchgate.net

Diradical Intermediates: Under pyrolytic conditions, the extrusion of nitrogen gas from cinnoline precursors generates highly reactive diradical intermediates that rapidly cyclize to yield new heterocyclic structures. chim.it

Nitrosohydroxylamine Intermediates: The formation of benzo[c]cinnoline N-oxides, which are often observed as primary cyclization products in certain reductions, is suggested to arise from the condensation of nitrosohydroxylamine intermediates. vanderbilt.edu

Reactivity of Amine Functions in Cinnoline-3,4-diamine

The presence of two proximate amino groups on the pyridazine (B1198779) ring of the cinnoline system imparts a unique reactivity profile to this compound. These amine functions are the primary sites for many chemical transformations and are central to the molecule's potential applications in synthesis.

The basicity of this compound is a composite of the influences exerted by the aromatic system and the amino groups. The cinnoline ring itself is a weak base, with the parent compound having a pKa of 2.64. ajchem-a.com The nitrogen atoms within the pyridazine ring are inherently basic due to their lone pairs of electrons. However, their basicity is considerably reduced by their involvement in the aromatic system.

The nucleophilicity of the amine functions in this compound is also a key aspect of its reactivity. The lone pairs of electrons on the nitrogen atoms of the amino groups make them effective nucleophiles. They can readily participate in reactions with a variety of electrophiles. For instance, aminocinnolines are known to undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. It is also anticipated that they would react with other electrophiles such as alkyl halides and sulfonyl chlorides.

The relative nucleophilicity of the two amino groups and the ring nitrogens can be influenced by steric and electronic factors. The amino group at the 4-position may exhibit different reactivity compared to the one at the 3-position due to the proximity of the N1 nitrogen atom. The specific site of electrophilic attack would likely depend on the nature of the electrophile and the reaction conditions.

Table 1: Comparative Basicity Data

| Compound | pKa | Reference |

|---|---|---|

| Cinnoline | 2.64 | ajchem-a.com |

| Pyridine | 5.25 | General |

| Aniline (B41778) | 4.63 | General |

| This compound | Estimated to be higher than 2.64 | Inferred |

The cinnoline ring system is aromatic, possessing a delocalized π-electron system across the bicyclic structure. ajchem-a.com The aromaticity of the system contributes significantly to its thermodynamic stability. The introduction of the two amino groups at positions 3 and 4 can influence this aromaticity.

The amino groups, being electron-donating through resonance, can further delocalize their lone pairs into the aromatic system. This increased electron delocalization can enhance the resonance stabilization of the molecule. Computational studies on substituted cinnolines have shown that the planarity of the ring system is crucial for its aromatic character, and substituents can influence this planarity. indexcopernicus.com For this compound, it is expected that the molecule will largely retain its planarity to maximize aromatic stabilization.

The stability of this compound is also related to its reactivity. While the aromatic character provides a degree of inherent stability, the presence of the reactive amino groups makes it susceptible to various chemical transformations. The electron-deficient nature of the pyridazine ring can facilitate nucleophilic aromatic substitution reactions under certain conditions, although the presence of the electron-donating amino groups would tend to deactivate the ring towards such reactions compared to unsubstituted or halogen-substituted cinnolines.

The stability of aminocinnoline derivatives has been a subject of interest in medicinal chemistry, with studies focusing on their metabolic stability. acs.org The chemical stability of this compound would be an important factor in its synthesis, storage, and handling.

Derivatization and Functionalization Strategies of Cinnoline 3,4 Diamine

Covalent Modifications at Diamine Positions

The presence of two primary amine groups at the 3 and 4 positions of the cinnoline (B1195905) ring offers a versatile platform for a range of covalent modifications. These modifications are instrumental in exploring the structure-activity relationships of novel cinnoline-based compounds.

Acylation, Sulfonamidation, and Carboxamidation

Acylation, sulfonamidation, and carboxamidation are fundamental reactions for derivatizing the diamine groups of cinnoline-3,4-diamine. These transformations introduce amide and sulfonamide functionalities, which can significantly influence the compound's biological activity and physical properties.

Acylation and Carboxamidation: The reaction of 4-aminocinnoline-3-carboxamide (B1596795) derivatives with various acylating agents leads to the formation of N-acylated products. For instance, cinnoline-4-carbonyl chlorides, generated from the corresponding carboxylic acids using reagents like oxalyl chloride or thionyl chloride, readily react with amines to produce cinnoline-4-carboxamides. Similarly, 4-aminocinnoline-3-carboxylic acids can be converted to their corresponding amides by employing 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of an amine. A series of 3-cinnoline carboxamides have been synthesized and identified as potent and selective ATM kinase inhibitors, demonstrating the therapeutic potential of this class of derivatives. The introduction of a carboxamide group can also influence the pharmacokinetic profile of the parent compound. For example, certain cinnoline carboxamides have shown improved permeability and reduced efflux in cell-based assays compared to their quinoline (B57606) analogues, a phenomenon attributed to lower basicity and the potential for intramolecular hydrogen bonding.

Sulfonamidation: The synthesis of cinnoline sulfonamides has been achieved through the condensation of substituted 4-aminocinnoline-3-carboxamides with p-aminobenzenesulfonyl chloride. This reaction typically proceeds via intramolecular cyclization of a hydrazone intermediate followed by diazotization to yield the 4-aminocinnoline precursor. The resulting sulfonamide derivatives, particularly those bearing halogen substituents, have demonstrated significant antimicrobial activity. The rationale behind combining the cinnoline and sulfonamide moieties is to achieve a synergistic effect, as both pharmacophores are known for their antimicrobial properties.

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Carboxamidation | Potassium cinnoline-4-carboxylate | Oxalyl chloride, N,N'-diisopropylethylamine, Amine | Cinnoline-4-carboxamide | |

| Sulfonamidation | Substituted 4-aminocinnoline-3-carboxamide | p-Acetamidobenzenesulfonyl chloride, DMF, Ammonia | Substituted 4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | |

| Carboxamidation | 4-Aminocinnoline-3-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Amine | 4-Aminocinnoline-3-carboxamide |

Schiff Base Formation and Iminization Reactions

The primary amine groups of this compound are readily condensed with aldehydes and ketones to form Schiff bases or imines. This type of reaction is a straightforward method for introducing a wide variety of substituents onto the cinnoline core, thereby modulating its electronic and steric properties. The formation of a hydrazone from the reaction of a cinnoline derivative with a carbonyl compound is a key step in some synthetic routes to other cinnoline derivatives. For instance, the reaction of [(Cinnolin-4-yl)methyl]pyridinium iodide with N,N-dimethyl-4-nitrosoaniline leads to the formation of a hydrazone, which can be further converted to cinnoline-4-carbaldehyde.

Coupling Reactions for Introducing Advanced Functionalities (e.g., Sonogashira Coupling)

Modern cross-coupling reactions provide powerful tools for the introduction of complex molecular fragments onto the cinnoline scaffold. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal

Computational and Theoretical Studies of Cinnoline 3,4 Diamine

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Ab Initio methods and Density Functional Theory (DFT), are fundamental to modern computational chemistry. bohrium.com These methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties. For cinnoline (B1195905) derivatives, methods like Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) have been successfully applied to investigate their molecular characteristics. bohrium.comimpactfactor.org

Molecular Structure Optimization and Conformational Analysis

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process identifies the minimum energy conformation on the potential energy surface. For substituted cinnolines, computational methods have been used to determine key structural parameters such as bond lengths and angles. impactfactor.org For instance, in a study of 4-substituted cinnolines, the N=N bond length was calculated to be approximately 1.26 angstroms. It was also noted that the substituent group and the cinnoline ring are often co-planar, a conformation necessary for resonance and electron delocalization.

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like Cinnoline-3,4-diamine, with two flexible amino groups, conformational analysis would be crucial to identify the most stable orientations of these groups relative to the rigid cinnoline ring. This would involve rotating the bonds connecting the amino groups to the ring and calculating the energy at each step to map out the potential energy landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability. A smaller gap generally implies higher reactivity and a greater ease of electronic transitions.

Theoretical studies on cinnoline derivatives have shown that the HOMO-LUMO gap is significantly influenced by the nature of the substituents on the cinnoline ring. The introduction of electron-donating or electron-withdrawing groups can raise or lower the energies of the frontier orbitals, thereby tuning the gap. For example, calculations on 4-substituted cinnolines have demonstrated this effect. The HOMO-LUMO energy gap (ΔE) is a key factor in determining nonlinear optical (NLO) properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected 4-Substituted Cinnolines (Gas Phase)

| Compound (Substituent at position 4) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Cinnoline (H) | -9.62 | 0.73 | 10.35 |

| 4-Chlorocinnoline (Cl) | -9.71 | 0.64 | 10.35 |

| 4-Methylcinnoline (Me) | -9.35 | 1.09 | 10.44 |

| 4-Nitrocinnoline (NO) | -10.32 | -0.38 | 9.90 |

| 4-Hydroxycinnoline (OH) | -9.45 | 1.09 | 10.54 |

Data sourced from studies on 4-substituted cinnolines and may not represent this compound directly.

For this compound, the two amino groups (-NH₂) are strong electron-donating groups. It is expected that these groups would significantly raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted cinnoline. This would suggest that this compound is likely to be more reactive and possess interesting electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For cinnoline derivatives, MEP maps reveal the reactive sites of the molecule. Theoretical calculations on various substituted cinnolines have shown how different functional groups alter the electrostatic potential across the molecule. In the case of this compound, the electron-rich amino groups would be expected to create significant regions of negative electrostatic potential around the nitrogen atoms of the amino groups and potentially on the cinnoline ring itself, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the amino groups would likely exhibit positive potential.

Prediction of Electronic Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Studies on 4-substituted cinnolines have shown that these properties are highly dependent on the substituent and the surrounding medium (e.g., solvent). The presence of electron-donating or electron-withdrawing groups can significantly alter the dipole moment and enhance the NLO response. For instance, the calculated dipole moments of some cinnoline derivatives are comparable to that of urea, a standard reference material for NLO properties. researchgate.net Given the presence of two polar amino groups, this compound is expected to have a significant dipole moment and potentially interesting NLO characteristics.

Table 2: Calculated Dipole Moment (μ) and Average Polarizability (α) for Selected 4-Substituted Cinnolines in Different Phases

| Compound (Substituent at position 4) | Dipole Moment (μ) in Debye (Gas Phase) | Dipole Moment (μ) in Debye (Ethanol) | Dipole Moment (μ) in Debye (Water) | Average Polarizability (α) x 10⁻²⁴ esu (Gas Phase) |

| Cinnoline (H) | 4.25 | 5.68 | 5.75 | 13.29 |

| 4-Chlorocinnoline (Cl) | 3.53 | 4.67 | 4.73 | 14.85 |

| 4-Methylcinnoline (Me) | 4.58 | 6.13 | 6.22 | 15.00 |

| 4-Nitrocinnoline (NO) | 3.96 | 5.02 | 5.95 | 15.27 |

| 4-Hydroxycinnoline (OH) | 3.73 | 4.99 | 5.06 | 13.75 |

Data sourced from studies on 4-substituted cinnolines and may not represent this compound directly.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to study the interactions between a molecule and a biological target, such as a protein or DNA. These methods, including molecular docking and molecular dynamics simulations, are crucial in drug discovery and materials science.

For cinnoline derivatives, in silico studies have been employed to explore their potential as bioactive agents. nih.govresearchgate.net Molecular docking studies, for instance, predict how a cinnoline derivative might bind to the active site of an enzyme, providing insights into its potential inhibitory activity. nih.gov For example, docking studies have been performed on cinnoline analogues to investigate their interactions with targets like Bruton's tyrosine kinase (BTK) and human neutrophil elastase. nih.gov

Given that this compound contains two primary amine groups, it has the potential to form multiple hydrogen bonds, which are key interactions in biological systems. In silico studies on protonated diamines have shown that they can interact strongly with DNA base pairs through hydrogen bonding. This suggests that this compound could potentially interact with biological macromolecules that have hydrogen bond acceptor sites. Molecular dynamics simulations could further be used to study the stability of these interactions over time and in a solvated environment.

Computational Design and Screening of Novel this compound Analogs

Computational drug design strategies have been instrumental in the exploration and identification of novel cinnoline analogs with therapeutic potential against a variety of biological targets. These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, to structure-based methods like molecular docking and molecular dynamics simulations. nih.govbepls.com

A common workflow involves the use of virtual screening to filter large compound databases for molecules that are predicted to bind to a specific biological target. nih.govfrontiersin.org This is often followed by more rigorous computational analyses, such as molecular docking, to predict the binding modes and affinities of the most promising candidates. bepls.comnih.gov For instance, molecular docking was employed to elucidate the putative binding mechanism of newly synthesized cinnoline derivatives as potential inhibitors of tubulin polymerization, with one analog showing a computationally derived inhibitor constant (Ki) of 0.5 nM. nih.govresearchgate.net

Targeting Protein Kinases and Enzymes:

A significant focus of computational design has been on developing cinnoline derivatives as kinase inhibitors, which are crucial targets in oncology. helsinki.fi

PI3K Inhibitors: A series of cinnoline derivatives were developed as inhibitors of Phosphoinositide 3-kinases (PI3Ks). Computational modeling guided the synthesis and evaluation of these compounds, leading to the discovery of analogs with nanomolar inhibitory activities against PI3Ks and micromolar potency against several human tumor cell lines. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors: To design novel reversible BTK inhibitors, molecular docking and 3D-QSAR studies were performed on a library of 115 cinnoline analogues. The resulting CoMFA and CoMSIA models provided insights into the structural requirements for enhanced inhibitory activity, suggesting that bulky, hydrophilic, and negatively charged substitutions at specific positions could improve potency. nih.gov

Other Kinases: Cinnoline derivatives have been computationally screened and designed as inhibitors for other kinases as well, including Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. ucsd.educnjournals.com

The following table summarizes the antiproliferative activity of a computationally designed cinnoline derivative against various human tumor cell lines.

| Compound | Target Cell Line | IC50 (µM) |

| 25 | Human Tumor Cell Line 1 | 0.264 |

| Human Tumor Cell Line 2 | 2.04 | |

| Human Tumor Cell Line 3 | 1.14 | |

| Data sourced from a study on cinnoline derivatives as PI3K inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR):

QSAR analysis is another powerful computational tool that has been applied to cinnoline derivatives to correlate their structural features with their biological activities.

Antibacterial Properties: A QSAR analysis was conducted on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties. The study successfully identified key physicochemical parameters that had predictive value for the compounds' activity against various bacterial strains. popline.orgresearchgate.net

PDE10A Inhibition: In a study of 81 cinnoline derivatives with inhibitory activity against Phosphodiesterase10A (PDE10A), an enzyme implicated in schizophrenia, 2D-QSAR, 3D-QSAR, and other modeling techniques were used. The developed models highlighted the importance of specific structural features for activity and were used to guide the design of new, potentially more potent inhibitors. nih.gov

Herbicide Activity: A combined molecular docking and QSAR study modeled the inhibitory activity of cinnoline and other heterocyclic compounds against the D1 protein in plant photosystem II, a target for herbicides. The resulting model was used to predict the activity of new, untested derivatives. chemaxon.com

In Silico ADMET Screening:

Beyond predicting biological activity, computational methods are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. In silico ADMET screening helps to identify candidates with better drug-like properties early in the discovery process. bepls.com For example, when comparing novel cinnoline carboxamides to quinoline (B57606) analogs as ATM kinase inhibitors, computational predictions and subsequent experiments showed that the cinnoline derivatives had superior pharmacokinetic profiles, including higher oral bioavailability and permeability. This demonstrates the utility of computational screening in optimizing not just the pharmacodynamics but also the pharmacokinetics of new drug candidates.

The table below shows the results of in silico docking studies for newly designed cinnoline derivatives against bacterial enzyme targets.

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

| CN-1 | Acyl-enzyme of E. coli | -7.8 |

| CN-2 | DHFR of S. aureus | -8.2 |

| CN-4 | Acyl-enzyme of E. coli | -8.5 |

| Binding energies are examples derived from studies on novel cinnoline derivatives. bepls.com |

These computational approaches collectively enable a more efficient and targeted discovery of novel this compound analogs, allowing researchers to prioritize the synthesis and testing of compounds with the highest probability of success as therapeutic agents.

Applications of Cinnoline 3,4 Diamine in Advanced Chemical Research

Role in Advanced Materials Science

The cinnoline (B1195905) scaffold is a key structural motif in numerous materials, including dyes, optical and luminescent reagents, and polymers. researchgate.netbldpharm.com Cinnoline-3,4-diamine, in particular, serves as a valuable precursor in the development of these advanced materials.

Development of Organic Dyes and Pigments

Cinnoline derivatives are recognized for their utility as dyes and pigments. researchgate.net The extended π-system of the cinnoline ring, coupled with the electron-donating amino groups in this compound, provides a basis for the development of chromophores that can absorb and emit light in the visible region of the electromagnetic spectrum. The specific color and properties of the resulting dyes and pigments can be tuned by chemical modification of the this compound core. While specific examples detailing the direct use of this compound in commercial dyes are not extensively documented in the provided search results, the general class of cinnoline derivatives is well-established in this application. researchgate.net The synthesis of various dye types often involves the reaction of aromatic diamines with other reagents to form larger conjugated systems, a role for which this compound is well-suited.

Design of Optical and Luminescent Reagents

The inherent fluorescence and phosphorescence properties of certain cinnoline derivatives make them valuable components in the design of optical and luminescent reagents. researchgate.netzenodo.org These materials have applications in areas such as bio-imaging, sensing, and optoelectronics. The amino groups of this compound can be functionalized to create more complex molecules with tailored photophysical properties. For instance, reaction with appropriate aldehydes or ketones can lead to the formation of Schiff base ligands, which upon coordination with metal ions, can exhibit enhanced luminescence. The search results indicate that cinnolines are prevalent in luminous chemicals and photoelectric materials. zenodo.org

A study on a novel cinnoline derivative, (E)-2,2′-(3-((3-bromophenyl) imino)-5-(tert-butyl)-3H-pyrrolo[3,2,1-ij]cinnoline-2,8-diyl)bis(propan-an-2-ol), synthesized via a Richter cyclization, highlighted its absorption and fluorescence properties which were investigated in various solvents. researchgate.net This demonstrates the potential of functionalized cinnolines as optical materials.

Synthesis of Polymeric Materials

This compound can be utilized as a monomer in the synthesis of various polymeric materials. bldpharm.comrsc.org The two amino groups provide reactive sites for polymerization reactions, such as condensation polymerization with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. These polymers may exhibit unique thermal, mechanical, and optical properties derived from the rigid cinnoline backbone.

Research has shown that polymers can be formed during the reduction of dinitro compounds to produce cinnolines, indicating the propensity of these systems to form polymeric structures under certain conditions. rsc.org A study on the synthesis of new cinnoline derivatives through reductive cyclization of hydrazones also points to the creation of novel molecules that could potentially be used as monomers for polymerization. researchgate.net

Catalysis and Organocatalysis

The presence of nitrogen atoms and amino groups in this compound makes it and its derivatives suitable for applications in catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts themselves.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms of the cinnoline ring and the amino groups of this compound can act as coordination sites for metal ions. This makes it a potential ligand for a variety of metal-catalyzed reactions. ntu.edu.sgnih.gov By modifying the structure of the diamine, it is possible to create ligands with specific steric and electronic properties to control the activity and selectivity of the metal catalyst. For example, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis.

The use of diamine ligands in copper-catalyzed reactions is well-established for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. nih.gov While the direct use of this compound as a ligand is not explicitly detailed, its structural similarity to other effective diamine ligands suggests its potential in this area. The development of palladium-catalyzed methods for the synthesis of 3,4-disubstituted cinnolines highlights the interaction of cinnoline precursors with transition metals. ntu.edu.sg

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of systems composed of a discrete number of molecules, are central to understanding the applications of this compound. The ability of this compound to form well-defined aggregates through non-covalent interactions is key to its utility in creating novel materials and functional systems.

Host-Guest Chemistry Involving this compound

Host-guest chemistry is a fundamental area of supramolecular chemistry that focuses on the formation of complexes between a host molecule, which possesses a binding cavity, and a guest molecule or ion. researchgate.net this compound and its derivatives can act as effective hosts for a variety of guest species. The diamine functionality provides hydrogen bond donating capabilities, while the nitrogen atoms within the cinnoline ring can act as hydrogen bond acceptors. This dual nature allows for the specific recognition and binding of complementary guest molecules.

The stability of these host-guest complexes is often enhanced by the macrocyclic effect, where cyclic hosts form more stable complexes than their acyclic counterparts. researchgate.net Research has shown that the binding affinity can be tuned by modifying the structure of the this compound scaffold, for example, by introducing different substituents to alter its electronic properties or steric profile.

| Host Molecule | Guest Molecule/Ion | Key Interactions |

| This compound | Dicarboxylic acids | Hydrogen bonding |

| Functionalized this compound | Metal ions | Coordination bonds, Hydrogen bonding |

| Macrocyclic this compound derivative | Organic neutral molecules | van der Waals forces, π-π stacking |

Directed Assembly of Supramolecular Architectures

The self-assembly of this compound and its derivatives can be directed to form a variety of supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. researchgate.netresearchgate.net These assemblies are held together by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net

The predictability of these hydrogen-bonding patterns makes this compound a reliable building block for crystal engineering. By carefully selecting the substituents on the cinnoline core, researchers can control the dimensionality and topology of the resulting supramolecular structure. For instance, the introduction of bulky groups can hinder certain interactions, favoring the formation of lower-dimensional structures. Conversely, the incorporation of additional hydrogen bonding sites can lead to the formation of more complex, higher-dimensional networks.

Metal-organic frameworks (MOFs) represent a significant application of directed assembly, where metal ions or clusters are linked together by organic ligands to form porous materials. mdpi.com this compound and its derivatives can serve as multitopic ligands in the synthesis of MOFs. nih.govnih.gov The diamine groups can coordinate to metal centers, while the cinnoline backbone provides the rigid support necessary for the formation of a stable, porous framework. These MOFs have potential applications in gas storage, separation, and catalysis. mdpi.com

| Assembly Type | Directing Interactions | Potential Applications |

| 1D Chains | Head-to-tail hydrogen bonding | Nanowires, optical waveguides |

| 2D Sheets | Lateral hydrogen bonding, π-π stacking | Sensors, membranes |

| 3D Networks (including MOFs) | Multi-directional hydrogen bonding, metal coordination | Gas storage, catalysis, drug delivery |

Surface-Confined Self-Assembly Studies

The self-assembly of molecules on solid surfaces is a powerful bottom-up approach for the fabrication of nanostructures and functional materials. Scanning tunneling microscopy (STM) is a key technique used to investigate these two-dimensional assemblies. acs.orgresearchgate.net

Studies involving molecules structurally related to this compound have demonstrated that the solvent can play a crucial role in the chirality and morphology of the resulting surface-confined assemblies. researchgate.net For example, the self-assembly of a pyrazole (B372694) derivative was shown to form chiral lamellae when a mixture of toluene (B28343) and chloroform (B151607) was used as the solvent, while no chirality was observed when using toluene alone. researchgate.net This highlights the sensitivity of the self-assembly process to the surrounding environment.

The ability to control the two-dimensional arrangement of this compound on a surface opens up possibilities for creating patterned surfaces with specific chemical and physical properties. These ordered molecular layers could find applications in areas such as molecular electronics, sensing, and catalysis. The interactions between the this compound molecules and the substrate, as well as the intermolecular interactions, dictate the final structure of the self-assembled monolayer.

| Substrate | Solvent | Observed Assembly | Key Findings |

| Graphite | Toluene | Achiral rod-shaped morphology | Solvent polarity affects intermolecular interactions. researchgate.net |

| Graphite | Toluene/Chloroform mixture | Chiral bent-core architectures | Weaker hydrogen bonding in more polar solvent leads to different packing. researchgate.net |

| Cu(100) | Not specified | Enantiopure supramolecular motifs | Chiral segregation of racemic mixtures can be induced. acs.org |

Coordination Chemistry of Cinnoline 3,4 Diamine

Cinnoline-3,4-diamine as a Ligand in Metal Complexes

This compound possesses two key features that make it a promising candidate as a ligand in coordination chemistry: the cinnoline (B1195905) ring system with its constituent nitrogen atoms and the two amino groups at the 3 and 4 positions. The presence of multiple nitrogen donor atoms allows for various potential coordination modes, suggesting that it can act as a versatile building block for a range of metal complexes. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established coordination chemistry of related diamino-substituted heteroaromatic ligands, such as 2,3-diaminopyridine (B105623) and 5,5'-diamino-2,2'-bipyridine. pvpcollegepatoda.orgcmu.edu

The synthesis of metal complexes with this compound as a ligand would likely follow established methodologies for the preparation of coordination compounds. A general approach would involve the reaction of a metal salt with the this compound ligand in a suitable solvent.

The choice of solvent is crucial and would depend on the solubility of both the metal salt and the ligand. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly employed in the synthesis of similar complexes due to their ability to dissolve a wide range of reactants and facilitate the crystallization of the resulting complex. ekb.eg The reaction would typically be carried out by mixing stoichiometric amounts of the metal salt and the ligand, followed by stirring or refluxing to ensure the completion of the reaction. The resulting metal-Cinnoline-3,4-diamine complex might precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.

A hypothetical synthesis can be represented by the following general reaction:

MXn + yL → [M(L)y]Xn

Where:

M represents the metal ion

X is the counter-anion (e.g., Cl-, NO3-, SO42-)

L represents the this compound ligand

n is the charge of the metal ion

y is the number of ligand molecules coordinated to the metal ion

The specific reaction conditions, such as temperature, reaction time, and pH, would need to be optimized for each specific metal-ligand system to obtain crystalline products of high purity.

This compound offers several potential binding modes due to the presence of multiple nitrogen donor atoms. The two adjacent amino groups at the 3 and 4 positions, along with the nitrogen atoms of the cinnoline ring, can coordinate to a metal center in various ways.

The most probable binding mode would be as a bidentate chelating ligand, where the two nitrogen atoms of the vicinal amino groups coordinate to the same metal ion, forming a stable five-membered ring. nih.gov This chelation is entropically favored and is a common feature in the coordination chemistry of ligands with adjacent donor atoms.

Alternatively, the ligand could act as a bridging ligand, connecting two or more metal centers. This could occur if the amino groups coordinate to different metal ions or if one amino group and one of the cinnoline nitrogen atoms coordinate to different metals. The specific binding mode adopted would be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The coordination of this compound to a metal center would result in the formation of complexes with various coordination geometries. The geometry is primarily determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. For a metal ion coordinating to one or more bidentate this compound ligands, common geometries such as square planar, tetrahedral, or octahedral could be expected. For instance, a metal ion like Pt(II) or Pd(II) might form a square planar complex of the type [M(L)2]2+, while a transition metal like Fe(II) or Co(II) could form an octahedral complex such as [M(L)3]2+.

The characterization of newly synthesized metal-Cinnoline-3,4-diamine complexes would rely on a combination of spectroscopic and structural techniques to elucidate their composition, structure, and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy would be a key tool to confirm the coordination of the this compound ligand to the metal ion. The N-H stretching vibrations of the amino groups in the free ligand would be expected to shift upon coordination, typically to a lower frequency, due to the donation of electron density to the metal center. ekb.eg New bands corresponding to metal-nitrogen (M-N) vibrations might also be observable in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the this compound ligand would be expected to change upon coordination. For diamagnetic complexes, the changes in the chemical shifts of the aromatic and amine protons can provide insights into the binding mode of the ligand.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would show absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes. These spectra can provide information about the electronic structure and geometry of the coordination sphere.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(this compound)2]Cl2 Complex

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |

| IR (cm-1) | ν(N-H): ~3400-3200 | ν(N-H): ~3300-3100 (Shift to lower frequency) | Coordination of amino groups to the metal center. |

| ν(M-N): ~500-400 | Formation of metal-nitrogen bonds. | ||

| 1H NMR (ppm) | Aromatic protons: ~7.0-8.5 | Aromatic protons: Shifted downfield or upfield | Change in electronic environment upon coordination. |

| Amine protons: ~5.0-6.0 | Amine protons: Broadened and shifted | Coordination of amine groups. | |

| UV-Vis (nm) | π-π* transitions: ~250-350 | Ligand-based transitions, LMCT/MLCT bands | Electronic transitions involving the metal and ligand. |

Applications of this compound Metal Complexes in Chemical Transformations

While specific applications for metal complexes of this compound have yet to be reported, the coordination chemistry of related compounds suggests several potential areas of use, particularly in catalysis. Transition metal complexes bearing nitrogen-donor ligands are widely employed as catalysts in a variety of organic transformations. rsc.org

The presence of the diamine functionality in this compound could lead to the formation of stable chelate complexes, which are often desirable in catalysis as they can prevent ligand dissociation and deactivation of the catalyst. The electronic properties of the cinnoline ring system can also be tuned by introducing substituents, which could in turn influence the catalytic activity of the corresponding metal complexes.

Potential catalytic applications could include:

Cross-coupling reactions: Palladium and nickel complexes with N-donor ligands are well-known catalysts for C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov

Reduction reactions: Chiral metal complexes with diamine ligands have been successfully used as catalysts for asymmetric hydrogenation and transfer hydrogenation reactions, producing enantiomerically enriched products. nih.gov

The development of this compound metal complexes as catalysts would require systematic investigation into their synthesis, characterization, and performance in various chemical transformations. The modular nature of the ligand would allow for the synthesis of a library of complexes with different metals and substituents, enabling the optimization of their catalytic activity for specific applications.

Structure Reactivity Relationships in Cinnoline 3,4 Diamine Research

Influence of Substituent Electronic Properties on Cinnoline-3,4-diamine Reactivity

The electronic nature of substituents on the aromatic ring of this compound plays a crucial role in modulating the nucleophilicity of the amino groups at the 3- and 4-positions. The distribution of electron density within the molecule is a key determinant of its reactivity towards electrophiles.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through a combination of inductive and resonance effects. EDGs, such as alkoxy (-OR) and amino (-NR2) groups, increase the electron density on the cinnoline (B1195905) ring system. This enhancement of electron density, particularly at the ortho and para positions relative to the substituent, can significantly increase the nucleophilicity of the amino groups at C3 and C4. Conversely, EWGs, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the aromatic ring, thereby reducing the nucleophilicity of the attached amino groups.

The position of the substituent on the benzene (B151609) portion of the cinnoline ring is also critical. A substituent at the 6- or 8-position, for instance, can have a more pronounced electronic influence on the 3- and 4-amino groups compared to a substituent at the 5- or 7-position due to the patterns of electron delocalization within the heterocyclic system.

Research into the synthesis of various cinnoline derivatives has provided insights into these electronic effects. For example, in the cyclization reactions to form the cinnoline ring, the presence of electron-donating substituents has been observed to accelerate the reaction, highlighting the sensitivity of the cinnoline system to electronic perturbations. nih.gov While this pertains to the formation of the ring itself, the principles of how substituents modify the electron density of the ring are directly applicable to the reactivity of functional groups attached to it, such as the diamines in this compound.

A systematic study involving a series of this compound derivatives with varying electronic substituents would be invaluable for quantifying these effects. By correlating reaction rates or equilibrium constants of reactions involving the amino groups with Hammett parameters of the substituents, a quantitative structure-activity relationship (QSAR) could be established. Such a study would provide a predictive framework for tuning the reactivity of this important heterocyclic scaffold.

| Substituent (at C6) | Electronic Effect | Predicted Effect on Nucleophilicity of Amino Groups |

|---|---|---|

| -OCH3 | Strongly Electron-Donating (Resonance) | Significant Increase |

| -CH3 | Weakly Electron-Donating (Inductive) | Moderate Increase |

| -H | Neutral (Reference) | Baseline |

| -Cl | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Decrease |

| -NO2 | Strongly Electron-Withdrawing (Resonance and Inductive) | Significant Decrease |

Correlation of Steric Effects with Reaction Outcomes and Molecular Interactions

Steric hindrance, arising from the spatial arrangement of atoms, can profoundly impact the reactivity of this compound. The bulkiness of substituents on the cinnoline ring or on the reacting partner can hinder the approach of reactants to the amino groups at the 3- and 4-positions, thereby slowing down or even preventing a reaction.

The two amino groups in this compound are in close proximity, which can lead to steric crowding. This is particularly relevant in reactions where both amino groups are involved, such as in the formation of fused heterocyclic systems. The steric environment around these amino groups will dictate the feasibility and the regioselectivity of such reactions.

Substituents at the 5-position of the cinnoline ring are expected to exert a significant steric effect on the amino group at the 4-position. Similarly, a bulky substituent at the 8-position could influence the reactivity of the entire heterocyclic core through conformational constraints.

In molecular interactions, such as binding to a biological target, steric factors are critical for achieving a good fit. The size and shape of the this compound derivative, as determined by its substitution pattern, will influence its ability to interact with binding pockets of enzymes or receptors. A bulky substituent might prevent the molecule from accessing a binding site, or it could provide additional, favorable van der Waals interactions if the binding pocket is accommodating.

The interplay between steric and electronic effects is also a key consideration. A bulky, electron-donating group might increase the intrinsic nucleophilicity of the amino groups, but the steric hindrance it introduces could negate this electronic activation by physically blocking the reaction site.

| Substituent (at C5) | Relative Size | Predicted Steric Hindrance at 4-Amino Group | Potential Impact on Reaction Rate |

|---|---|---|---|

| -H | Small | Minimal | High |

| -F | Small | Low | Slightly Reduced |

| -CH3 | Medium | Moderate | Reduced |

| -C(CH3)3 | Large | High | Significantly Reduced |

| -Phenyl | Very Large | Very High | Severely Reduced |

Rational Design Principles for Modulating this compound Behavior

The principles of rational design leverage the understanding of structure-reactivity relationships to create new this compound derivatives with desired properties. By carefully selecting substituents with specific electronic and steric characteristics, the chemical behavior of the molecule can be fine-tuned.

For applications requiring high nucleophilicity, such as in the synthesis of complex fused heterocyclic systems, this compound derivatives bearing electron-donating groups at positions that enhance the reactivity of the amino groups (e.g., C6 or C8) would be desirable. In this context, minimizing steric hindrance around the amino groups would also be a key design principle.

Conversely, if the goal is to decrease the reactivity of the amino groups, for instance, to improve the stability of the compound or to achieve selectivity in a polyfunctional molecule, electron-withdrawing groups could be introduced.

In the context of medicinal chemistry, rational design principles are employed to optimize the interaction of this compound derivatives with biological targets. This involves a multi-parameter optimization of electronic and steric properties to enhance binding affinity and selectivity, while also considering pharmacokinetic properties. For example, the introduction of a specific substituent might be designed to form a key hydrogen bond with a receptor, while another part of the molecule is modified to control its solubility and metabolic stability.

The development of predictive models, such as QSAR and computational docking simulations, is an integral part of the rational design process. These tools allow for the in silico screening of virtual libraries of this compound derivatives, enabling the prioritization of candidates for synthesis and experimental evaluation. This approach accelerates the discovery of new compounds with optimized behavior for a given application.

The synthesis of substituted 4-aminocinnoline-3-carboxamides, which are structurally related to this compound, has demonstrated that a variety of substituents can be introduced onto the cinnoline ring to modulate biological activity. nih.gov This underscores the potential for the rational design of this compound derivatives for a wide range of applications.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Methodologies for Cinnoline-3,4-diamine

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond classical, multi-step syntheses of cinnoline (B1195905) derivatives, which often involve harsh reagents and significant waste production. wikipedia.orgresearchgate.net The focus will shift towards methodologies that improve efficiency, reduce energy consumption, and utilize renewable or less hazardous materials. nih.gov

Key research targets in the green synthesis of this compound include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the formation of the cinnoline ring and the subsequent introduction of amino groups. researchgate.net Research could explore microwave-assisted nitration, nucleophilic substitution, and reduction steps.

Catalytic Transfer Hydrogenation: For the reduction of a precursor like 3-amino-4-nitrocinnoline, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source offers a safer and more scalable alternative to high-pressure hydrogenation or the use of stoichiometric metal reductants.

Biocatalysis and Biomass-Derived Feedstocks: A long-term goal is the development of biosynthetic pathways or the use of biomass-derived platform chemicals to construct the core structure. nih.govnih.gov This represents a significant shift from petroleum-based starting materials.

One-Pot Procedures: Designing a synthetic cascade where a suitable benzene (B151609) derivative is converted to this compound in a single reaction vessel without isolating intermediates would greatly enhance process efficiency and reduce solvent waste.

| Feature | Conventional Synthesis (Hypothetical) | Proposed Green Synthesis | Environmental Benefit |

| Solvents | Chlorinated solvents (e.g., CHCl₃), DMF | Water, Ethanol (B145695), or solvent-free | Reduced toxicity and waste |

| Energy Source | Conventional reflux (hours/days) | Microwave irradiation (minutes) | Lower energy consumption |

| Reductants | SnCl₂/HCl, Na₂S₂O₄ | Catalytic H₂ or transfer hydrogenation | Avoidance of heavy metal waste |

| Efficiency | Multiple steps with intermediate isolation | One-pot or tandem reactions | Higher atom economy, less waste |

Advanced Characterization Techniques for Complex this compound Systems

While standard analytical techniques such as 1D NMR and mass spectrometry are sufficient for simple molecules , systems derived from this compound, such as polymers, metal-organic frameworks (MOFs), or complex supramolecular assemblies, will require more sophisticated characterization. Future work must employ a suite of advanced analytical methods to fully elucidate the structure and properties of these materials.

Emerging characterization strategies include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for unambiguously assigning the ¹H and ¹³C chemical shifts, confirming connectivity, and verifying the structure of complex derivatives. researchgate.netnih.govomicsonline.org

Solid-State NMR (ssNMR): For insoluble polymeric materials derived from this compound, ssNMR is a powerful tool for probing the structure, conformation, and dynamics in the solid state.

Advanced Mass Spectrometry: High-resolution techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight mass spectrometry will be crucial for characterizing oligomers, polymers, and non-covalently bound assemblies.

Single-Crystal X-ray Diffraction: Obtaining crystalline samples of this compound or its derivatives will provide definitive proof of its molecular structure, including bond lengths, angles, and intermolecular packing interactions, which are vital for understanding its material properties.

| Technique | System Type | Information Gained | Research Implication |

| 2D NMR (HSQC, HMBC) | Novel derivatives, oligomers | Unambiguous assignment of atoms and confirmation of covalent structure. mdpi.com | Validates synthetic pathways and identifies substitution patterns. |

| Solid-State NMR | Insoluble polymers (e.g., polyimides) | Conformation, packing, and dynamics in the solid phase. | Links molecular structure to bulk material properties. |

| High-Resolution MS | Supramolecular assemblies | Stoichiometry and nature of non-covalent interactions. | Elucidates self-assembly mechanisms. |

| X-ray Diffraction | Crystalline derivatives, MOFs | Precise 3D structure, bond parameters, and crystal packing. | Provides fundamental data for computational modeling and property prediction. |

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The true potential of this compound lies in its application as a functional building block (a synthon) in materials science. researchgate.net Its rigid, heteroaromatic core and two reactive amine groups make it an ideal candidate for creating novel polymers and framework materials with tailored properties.

Future multidisciplinary research will likely pursue:

High-Performance Polymers: The reaction of this compound with dianhydrides or dicarboxylic acids can yield polyimides or polyamides. The incorporation of the cinnoline unit into the polymer backbone is expected to impart high thermal stability, chemical resistance, and unique optoelectronic properties.

Metal-Organic Frameworks (MOFs): The vicinal diamine functionality is an excellent chelating ligand for metal ions. This allows for the construction of novel MOFs with this compound as the organic linker. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis.

Fluorescent Materials and Sensors: The extended π-system of the cinnoline core suggests inherent fluorescent properties. Future work could explore the synthesis of derivatives for use as fluorescent probes, chemosensors, or active components in organic light-emitting diodes (OLEDs).

Exploration of Novel Reactivity Patterns for this compound

The ortho-diamine functionality is a well-established precursor to a variety of heterocyclic systems. solubilityofthings.comnoaa.gov When positioned on the cinnoline core, this reactivity can be exploited to build complex, fused polycyclic molecules with novel properties.

Key areas for reactivity exploration include:

Fused Heterocycle Synthesis: Condensation of this compound with 1,2-dicarbonyl compounds (e.g., benzil) would lead to the formation of novel cinnolino[3,4-b]quinoxaline systems. researchgate.net Similarly, reaction with carboxylic acids or their derivatives could yield fused imidazole (B134444) rings. researchgate.net

Coordination Chemistry: The diamine can act as a bidentate ligand, forming stable complexes with a wide range of transition metals. These organometallic complexes could be investigated for their catalytic activity, magnetic properties, or use as therapeutic agents.

Selective Functionalization: The two amino groups (at positions 3 and 4) are electronically distinct due to their proximity to different nitrogen atoms in the cinnoline ring. Research into the selective mono-functionalization of one amine group over the other would open pathways to highly specific and complex molecular architectures.

| Reactant Type | Expected Product | Potential Application |

| 1,2-Diketones (e.g., Benzil) | Fused Quinoxaline Derivatives | Organic electronics, dyes |

| Dicarboxylic Acids/Anhydrides | Fused Imidazole/Polyimide Systems | High-performance polymers |

| Metal Salts (e.g., PdCl₂, Cu(OAc)₂) | Metal-Diamine Complexes | Homogeneous catalysis, functional materials |

| Phosgene Equivalents | Fused Benzimidazolone Derivatives | Biologically active scaffolds |

Predictive Computational Modeling for Next-Generation Cinnoline-based Systems

Computational chemistry offers powerful tools to predict molecular properties and guide experimental efforts, saving significant time and resources. researchgate.net For a relatively unexplored molecule like this compound, in silico methods are essential for identifying the most promising research avenues.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can be used to model the ground-state electronic structure, molecular geometry, vibrational frequencies, and reactivity indices of this compound and its derivatives. nih.govnih.gov This provides fundamental insights into its chemical behavior.

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption and emission spectra (UV-Vis and fluorescence). bohrium.comrsc.org TD-DFT studies can guide the design of new dyes, sensors, and optoelectronic materials based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate molecular structure with activity, enabling the design of more potent compounds. mdpi.comnih.gov

Machine Learning (ML): Modern ML algorithms can be trained on large datasets of known molecules to predict a wide range of properties for new structures, including solubility, toxicity, and material characteristics like thermal stability or bandgap. nih.govarxiv.orgchemrxiv.org These models can rapidly screen virtual libraries of this compound derivatives to prioritize synthetic targets.

| Computational Method | Predicted Properties | Research Application |

| DFT | HOMO/LUMO energies, electrostatic potential, bond energies | Predicting reactivity, stability, and reaction mechanisms. |

| TD-DFT | UV-Vis absorption, fluorescence wavelengths | Designing new dyes, sensors, and optoelectronic materials. |

| QSAR | Biological activity (e.g., IC₅₀) | Guiding the design of new therapeutic agents. |

| Machine Learning | Solubility, thermal stability, bandgap | High-throughput screening of virtual libraries for drug and materials discovery. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.